Cas no 1806424-94-1 (Ethyl 2-amino-5-(2-carboxyethyl)benzoate)

エチル2-アミノ-5-(2-カルボキシエチル)安息香酸エステルは、有機合成中間体として重要な化合物です。分子内にアミン基とカルボキシル基を有するため、多様な誘導体合成に利用可能です。特に医薬品中間体や機能性材料の原料としての応用が期待されます。高い反応性を持つアミン基は求核試薬として働き、一方でエステル部位は加水分解によりカルボン酸へ変換可能です。この多官能性により、複雑な分子骨格の構築に有用です。また、結晶性が良好なため精製が容易で、高い純度が得られる点も特徴です。

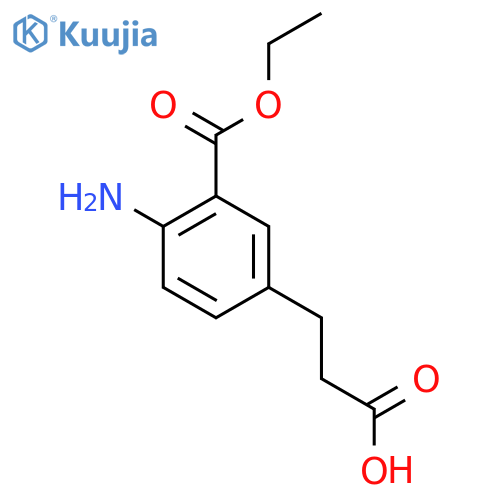

1806424-94-1 structure

商品名:Ethyl 2-amino-5-(2-carboxyethyl)benzoate

CAS番号:1806424-94-1

MF:C12H15NO4

メガワット:237.251803636551

CID:4958416

Ethyl 2-amino-5-(2-carboxyethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-amino-5-(2-carboxyethyl)benzoate

-

- インチ: 1S/C12H15NO4/c1-2-17-12(16)9-7-8(3-5-10(9)13)4-6-11(14)15/h3,5,7H,2,4,6,13H2,1H3,(H,14,15)

- InChIKey: SYIBCBHYVQOZKK-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=C(C=CC(=C1)CCC(=O)O)N)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 280

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 89.6

Ethyl 2-amino-5-(2-carboxyethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015004328-500mg |

Ethyl 2-amino-5-(2-carboxyethyl)benzoate |

1806424-94-1 | 97% | 500mg |

831.30 USD | 2021-06-21 | |

| Alichem | A015004328-1g |

Ethyl 2-amino-5-(2-carboxyethyl)benzoate |

1806424-94-1 | 97% | 1g |

1,534.70 USD | 2021-06-21 | |

| Alichem | A015004328-250mg |

Ethyl 2-amino-5-(2-carboxyethyl)benzoate |

1806424-94-1 | 97% | 250mg |

504.00 USD | 2021-06-21 |

Ethyl 2-amino-5-(2-carboxyethyl)benzoate 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

1806424-94-1 (Ethyl 2-amino-5-(2-carboxyethyl)benzoate) 関連製品

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 4770-00-7(3-cyano-4-nitroindole)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量